molecular formula C16H23IO4 B15197751 1-Iodo-2,3,4,5-tetramethylbenzene;2-propan-2-ylpropanedioic acid

1-Iodo-2,3,4,5-tetramethylbenzene;2-propan-2-ylpropanedioic acid

Cat. No.: B15197751
M. Wt: 406.26 g/mol
InChI Key: URTNVCIXPRKIBL-UHFFFAOYSA-N
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Description

1-Iodo-2,3,4,5-tetramethylbenzene;2-propan-2-ylpropanedioic acid is a compound that combines an iodinated aromatic ring with a branched aliphatic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Iodo-2,3,4,5-tetramethylbenzene can be synthesized through the iodination of 2,3,4,5-tetramethylbenzene using iodine and an oxidizing agent such as nitric acid. The reaction typically occurs under mild conditions, with the temperature maintained below 50°C to prevent over-iodination .

2-Propan-2-ylpropanedioic acid can be prepared through the alkylation of malonic acid with isopropyl bromide in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production of 1-iodo-2,3,4,5-tetramethylbenzene involves large-scale iodination processes using continuous flow reactors to maintain consistent reaction conditions and high yields. For 2-propan-2-ylpropanedioic acid, industrial production typically employs batch reactors with efficient mixing and temperature control to optimize the alkylation reaction .

Chemical Reactions Analysis

Types of Reactions

1-Iodo-2,3,4,5-tetramethylbenzene undergoes various types of reactions, including:

2-Propan-2-ylpropanedioic acid can undergo:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 1-iodo-2,3,4,5-tetramethylbenzene;2-propan-2-ylpropanedioic acid involves its interaction with specific molecular targets and pathways. The iodinated aromatic ring can undergo electrophilic substitution reactions, while the aliphatic acid moiety can participate in nucleophilic addition and esterification reactions. These interactions can modulate various biochemical pathways, leading to diverse biological effects .

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-2,3,4,5-tetramethylbenzene: Similar structure but with a bromine atom instead of iodine.

    2,3,4,5-Tetramethylbenzoic acid: Similar aromatic structure but with a carboxylic acid group instead of iodine.

    Isobutyric acid: Similar aliphatic structure but without the aromatic ring.

Uniqueness

1-Iodo-2,3,4,5-tetramethylbenzene;2-propan-2-ylpropanedioic acid is unique due to the combination of an iodinated aromatic ring and a branched aliphatic acid.

Properties

Molecular Formula

C16H23IO4

Molecular Weight

406.26 g/mol

IUPAC Name

1-iodo-2,3,4,5-tetramethylbenzene;2-propan-2-ylpropanedioic acid

InChI

InChI=1S/C10H13I.C6H10O4/c1-6-5-10(11)9(4)8(3)7(6)2;1-3(2)4(5(7)8)6(9)10/h5H,1-4H3;3-4H,1-2H3,(H,7,8)(H,9,10)

InChI Key

URTNVCIXPRKIBL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C)C)C)I.CC(C)C(C(=O)O)C(=O)O

Origin of Product

United States

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